2-(1-(Tert-butoxycarbonyl)azepan-3-yl)benzoic acid
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Overview
Description
2-(1-(Tert-butoxycarbonyl)azepan-3-yl)benzoic acid is an organic compound known for its role as a chiral intermediate in organic synthesis. It is also referred to as N-tert-Boc-3-azepanecarboxylic acid. This compound is utilized in the preparation of molecules with specific optical rotation properties, making it valuable in stereochemistry and chiral synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Tert-butoxycarbonyl)azepan-3-yl)benzoic acid typically involves the protection of the azepane ring with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The process may involve multiple steps, including the formation of intermediates and subsequent purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Tert-butoxycarbonyl)azepan-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1-(Tert-butoxycarbonyl)azepan-3-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a chiral intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents with specific stereochemical properties.
Industry: It is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 2-(1-(Tert-butoxycarbonyl)azepan-3-yl)benzoic acid involves its role as a chiral intermediate. It interacts with various molecular targets and pathways, facilitating the formation of stereochemically pure compounds. The Boc group provides steric protection, allowing for selective reactions at specific sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Tert-butoxycarbonyl)-5-oxo-2,6-diazaspiro[3.6]decan-6-yl)benzoic acid
- 2-(3-((2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)benzoic acid
Uniqueness
2-(1-(Tert-butoxycarbonyl)azepan-3-yl)benzoic acid is unique due to its specific structure, which includes a Boc-protected azepane ring. This structure provides distinct stereochemical properties, making it valuable in the synthesis of chiral molecules. Its versatility in undergoing various chemical reactions further enhances its utility in scientific research and industrial applications .
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-11-7-6-8-13(12-19)14-9-4-5-10-15(14)16(20)21/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSWYGGOOWYZET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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